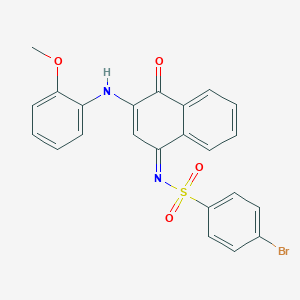
4-bromo-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-bromo-N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic organic molecule that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BON and is known for its potent anti-cancer properties. In
科学的研究の応用
BON has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BON has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.
作用機序
The mechanism of action of BON is not fully understood, but it is believed to act through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, BON prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BON has been shown to have minimal toxicity towards normal cells, making it a promising candidate for further research. However, it has been found to have some side effects, including hepatotoxicity and nephrotoxicity. These effects are currently being studied to determine their mechanisms and potential ways to mitigate them.
実験室実験の利点と制限
One of the main advantages of BON is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of BON is its potential toxicity towards normal cells. This makes it important to carefully evaluate its safety profile before further clinical development.
将来の方向性
For research include studying its mechanism of action, exploring its potential in combination with other anti-cancer drugs, and evaluating its safety and efficacy in animal models and clinical trials.
合成法
The synthesis of BON involves the condensation of 4-bromo-1-naphthaldehyde and 3-amino-4-methoxybenzenesulfonamide in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain BON in high purity. This method has been optimized to yield high quantities of BON with excellent purity, making it suitable for further research applications.
特性
分子式 |
C23H17BrN2O4S |
|---|---|
分子量 |
497.4 g/mol |
IUPAC名 |
(NZ)-4-bromo-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17BrN2O4S/c1-30-22-9-5-4-8-19(22)25-21-14-20(17-6-2-3-7-18(17)23(21)27)26-31(28,29)16-12-10-15(24)11-13-16/h2-14,25H,1H3/b26-20- |
InChIキー |
CTJIPENAQJRQBP-QOMWVZHYSA-N |
異性体SMILES |
COC1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
正規SMILES |
COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
